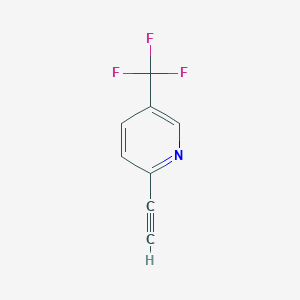

2-Ethynyl-5-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethynyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISOZFXTSONWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744330 | |

| Record name | 2-Ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379670-42-5 | |

| Record name | 2-Ethynyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethynyl-5-(trifluoromethyl)pyridine (CAS: 379670-42-5) for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Ethynyl-5-(trifluoromethyl)pyridine. This heterocycle is a valuable building block in modern synthetic chemistry, strategically combining the unique electronic properties of the trifluoromethyl group with the versatile reactivity of a terminal alkyne. This document provides in-depth information on its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and field-proven applications.

Section 1: Core Compound Identification and Properties

This compound is a specialized pyridine derivative whose utility in pharmaceutical and agrochemical research stems from its distinct functional groups. The trifluoromethyl (-CF3) group is a well-known bioisostere for other groups (like isopropyl) and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The ethynyl (C≡CH) group is a highly versatile functional handle, enabling a wide array of subsequent chemical transformations.

1.1. Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 379670-42-5 | [1][2] |

| Molecular Formula | C₈H₄F₃N | [2] |

| Molecular Weight | 171.12 g/mol | [2] |

| MDL Number | MFCD13189717 | N/A |

| SMILES | C#CC1=NC=C(C=C1)C(F)(F)F | N/A |

1.2. Physicochemical Properties

Quantitative physical data for this specific compound is not extensively reported in peer-reviewed literature. The data below is compiled from supplier information and data for analogous structures.

| Property | Value | Notes |

| Physical State | Yellow to colorless oil/liquid | [3] |

| Melting Point | Not available (N/A) | Expected to be low, as is typical for small, non-polar molecules. |

| Boiling Point | Not available (N/A) | For comparison, the non-fluorinated analog, 2-ethynylpyridine, has a boiling point of 85 °C at 12 mmHg.[4] |

| Density | Not available (N/A) | The precursor, 2-chloro-5-(trifluoromethyl)pyridine, has a density of 1.417 g/mL at 25 °C.[5] |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, EtOAc). | Based on general principles of organic compound solubility. |

| Storage | Sealed in a dry, inert atmosphere at 2-8°C. | [1] |

Section 2: Synthesis and Mechanistic Insights

The most reliable and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[6] This reaction forms the critical C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group.

Causality of Method Selection: The Sonogashira coupling is chosen for its high efficiency, excellent functional group tolerance, and generally mild reaction conditions. This makes it ideal for late-stage functionalization in complex syntheses and for preparing highly functionalized building blocks like the topic compound.[7]

The logical synthetic pathway involves two primary steps:

-

Preparation of a Halogenated Precursor: A suitable starting material is a 2-halo-5-(trifluoromethyl)pyridine, such as the commercially available 2-chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) or the more reactive 2-bromo-5-(trifluoromethyl)pyridine.

-

Sonogashira Coupling: The halogenated pyridine is then coupled with a protected or gaseous source of acetylene. Using ethynyltrimethylsilane (TMS-acetylene) is common, as it is a stable, liquid acetylene surrogate. The TMS protecting group is then removed under mild basic conditions to yield the terminal alkyne.

Section 3: Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, making it a powerful intermediate in drug discovery.

-

The Ethynyl Group: This is the primary site of reactivity.

-

Further Couplings: It can undergo another Sonogashira reaction to form unsymmetrical diarylacetylenes.

-

Click Chemistry: The terminal alkyne is a perfect substrate for copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form highly stable triazole rings, a common linker in medicinal chemistry.

-

Hydration/Addition: The triple bond can be hydrated to form a methyl ketone or undergo various addition reactions.

-

-

The Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor and a basic center, which is crucial for interacting with biological targets like enzyme active sites. The trifluoromethyl group enhances the acidity of the pyridine ring protons and influences the molecule's overall electronic profile.

Application in Drug Development: The combination of a rigid alkyne linker and a trifluoromethyl-substituted pyridine is a privileged scaffold in modern drug design.[8] The ethynylpyridine motif has been explored in developing potent and selective inhibitors for various targets. For instance, related structures are key components of Bcr-Abl tyrosine kinase inhibitors used in cancer therapy and ligands for metabotropic glutamate receptors (mGluRs) for treating neurological disorders.[8] The trifluoromethyl group often enhances cell permeability and reduces metabolic degradation, improving the pharmacokinetic profile of the final drug candidate.

Section 4: Experimental Protocol: Sonogashira Coupling

This protocol describes a general, self-validating procedure for the synthesis of an alkynylpyridine via Sonogashira coupling, adapted from established methodologies for similar substrates.[9]

Objective: To synthesize 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine from 2-bromo-5-(trifluoromethyl)pyridine.

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Ethynyltrimethylsilane (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.06 equiv)

-

Triethylamine (Et₃N) (Anhydrous, 3.0 equiv)

-

Tetrahydrofuran (THF) (Anhydrous)

Procedure:

-

Inert Atmosphere: To a dry, oven-baked Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuation and Backfill: Seal the flask and evacuate and backfill with dry argon or nitrogen gas three times. This is critical to prevent oxygen from deactivating the palladium catalyst.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the mixture at room temperature to form a pale yellow suspension.

-

Alkyne Addition: Add ethynyltrimethylsilane dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is sluggish). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

-

Deprotection (if required): The resulting TMS-protected alkyne can be deprotected by dissolving it in methanol and adding a catalytic amount of potassium carbonate (K₂CO₃), stirring at room temperature for 1-2 hours to yield the final terminal alkyne, this compound.

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care in a well-ventilated chemical fume hood.

Hazard Identification (GHS Classification):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

References

-

Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton. Available at: [Link]

-

Wikipedia. (2023). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1211580-81-2 | 2-Ethynyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

-

Doucet, H., & Hierso, J.-C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

Sources

- 1. 379670-42-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:379670-42-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 2-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-Depth Technical Guide to 2-Ethynyl-5-(trifluoromethyl)pyridine: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and rigid structural motifs into drug candidates is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] The trifluoromethyl group (-CF3), in particular, is a powerful modulator of these characteristics. When coupled with a heterocyclic scaffold like pyridine, which is a prevalent feature in numerous approved drugs, the resulting building block becomes a highly valuable asset in the synthesis of novel therapeutic agents.

This guide focuses on one such building block: 2-Ethynyl-5-(trifluoromethyl)pyridine . The presence of a terminal alkyne at the 2-position offers a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling, allowing for the facile construction of complex molecular architectures. This technical guide will provide an in-depth overview of its chemical properties, a detailed protocol for its synthesis, and a salient example of its application in the development of potent kinase inhibitors, thereby offering a comprehensive resource for researchers in the field.

Section 1: Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₃N | PubChem, various suppliers |

| Molecular Weight | 171.12 g/mol | [2] |

| CAS Number | 379670-42-5 | [3] |

| Appearance | Typically a yellow to colorless oil or solid | Various suppliers |

| Canonical SMILES | C1=CC(=NC=C1C#C)C(F)(F)F | PubChem |

| InChIKey | PISOZFXTSONWKH-UHFFFAOYSA-N | PubChem |

Section 2: Synthesis via Sonogashira Cross-Coupling

The most prevalent and efficient method for the synthesis of this compound is the palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction. This reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Mechanistic Rationale and Reagent Selection

The synthesis strategically involves two primary steps:

-

Sonogashira Coupling: A 2-halo-5-(trifluoromethyl)pyridine (typically bromo or chloro derivative) is coupled with a protected terminal alkyne, such as (trimethylsilyl)acetylene. The use of a silyl protecting group is crucial to prevent the self-coupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions.

-

Deprotection: The silyl group is subsequently removed under mild basic conditions to yield the free terminal alkyne.

The choice of the halogen on the pyridine ring influences reactivity, with the general trend being I > Br > Cl. While 2-bromo-5-(trifluoromethyl)pyridine is a common starting material due to its balanced reactivity and commercial availability, 2-chloro-5-(trifluoromethyl)pyridine can also be used, often requiring more forcing conditions or specialized catalyst systems.

Detailed Experimental Protocol

The following two-step protocol is a representative procedure for the synthesis of this compound.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine

-

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

-

Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine.

-

Step 2: Deprotection to this compound

-

Materials:

-

2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the purified 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine (1.0 eq) in methanol.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Section 3: Application in Kinase Inhibitor Synthesis

The utility of this compound as a building block is exemplified in the synthesis of novel kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]

Case Study: Synthesis of a PI3K Inhibitor Analog

While a direct synthesis of a marketed drug from this compound is not prominently featured in publicly available literature, its application in creating potent analogs of known inhibitors like ZSTK474 highlights its importance.[4][5] The ethynyl group serves as a key structural element for further elaboration.

For instance, a plausible synthetic route towards a novel pyridyl-ethynyl substituted triazine, analogous to the core of many PI3K inhibitors, would involve a Sonogashira coupling of this compound with a suitably halogenated triazine or pyrimidine core.

Rationale for Pharmacological Activity

The incorporation of the this compound moiety into a larger molecule can confer several advantageous properties:

-

Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism, which can increase the half-life of a drug.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake.

-

Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, while the rigid ethynyl linker can orient the pyridine ring to optimally fit into a hydrophobic pocket of a kinase active site.

-

Synthetic Versatility: The terminal alkyne can be further functionalized, for example, through "click" chemistry (cycloaddition reactions) to introduce other pharmacophores.

Illustrative Signaling Pathway

Caption: Inhibition of the PI3K/Akt signaling pathway.

Section 4: Characterization Data

While specific, high-resolution spectra for this compound are often proprietary to the synthesizing entity, typical characterization data would include:

-

¹H NMR: Resonances corresponding to the protons on the pyridine ring and the terminal alkyne proton. The pyridine protons would appear in the aromatic region, with coupling patterns indicative of their substitution. The acetylenic proton would appear as a singlet further upfield.

-

¹³C NMR: Signals for the eight distinct carbon atoms, including the two sp-hybridized carbons of the alkyne and the carbon of the trifluoromethyl group, which would exhibit splitting due to fluorine coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

IR Spectroscopy: Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), as well as bands associated with the C-F bonds and the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (171.12 g/mol ).

Conclusion

This compound is a quintessential example of a modern building block in medicinal chemistry. Its synthesis, primarily through the robust Sonogashira coupling, is well-established. The convergence of a versatile synthetic handle (the ethynyl group) and a pharmacologically advantageous moiety (the trifluoromethylpyridine core) makes it a compound of high strategic importance. For researchers engaged in the discovery and development of new therapeutics, particularly in the realm of kinase inhibitors, a thorough understanding of the synthesis and application of this key intermediate is indispensable.

References

-

Yuan, J., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105-7126. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Van Dort, M. E., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H4F3N). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Ethynyl pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Gadek, T. R., & Shvo, Y. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current organic chemistry, 17(6), 533–561. [Link]

Sources

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1196155-24-4|5-Ethynyl-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 3. 379670-42-5|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Ethynyl-5-(trifluoromethyl)pyridine" synthesis from 2-chloro-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-5-(trifluoromethyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Sonogashira cross-coupling reaction, starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. We delve into the mechanistic underpinnings of the palladium- and copper-catalyzed reaction, present a robust two-step experimental protocol involving a trimethylsilyl (TMS) protected alkyne, and discuss key considerations for reaction optimization and troubleshooting. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with field-proven application insights.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine moiety is a privileged scaffold in modern drug discovery and agrochemicals.[1] The unique physicochemical properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—make it a highly sought-after functional group for modulating the biological activity and pharmacokinetic profiles of molecules.[2] this compound, in particular, serves as a versatile precursor, enabling the introduction of the trifluoromethylpyridine core into more complex structures via the reactive terminal alkyne handle.

The synthesis of this key intermediate is most effectively achieved through the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4] This guide focuses on the coupling of 2-chloro-5-(trifluoromethyl)pyridine, a challenging but cost-effective starting material. The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group decreases the reactivity of the C-Cl bond, necessitating carefully optimized reaction conditions.[5][6]

The Sonogashira Coupling: A Mechanistic Perspective

The Sonogashira reaction is a cornerstone of modern organic synthesis, typically employing a dual-catalyst system of palladium and copper(I).[3][7] Understanding the intricate dance of these two catalytic cycles is paramount for troubleshooting and optimizing the synthesis.

The Dual Catalytic Cycles

The reaction proceeds via two interconnected cycles: a palladium cycle and a copper cycle.[8]

-

The Palladium Cycle: This is the primary cross-coupling cycle.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl chloride (C-Cl) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3][9]

-

Transmetalation: The alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide.

-

Reductive Elimination: The newly formed C-C bond is established as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]

-

-

The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the acidity of the acetylenic proton is increased, facilitating its removal and forming a copper(I) acetylide intermediate.[8] This species is the key nucleophile for the transmetalation step in the palladium cycle.

-

The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[3][10]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

A Robust Two-Step Synthetic Protocol

Directly using acetylene gas or volatile alkynes can be hazardous and technically challenging. A more reliable and scalable approach involves a two-step sequence:

-

Sonogashira coupling with a stable, liquid alkyne source, trimethylsilylacetylene (TMSA).

-

Deprotection of the resulting silyl-protected alkyne to yield the final product.

This strategy prevents side reactions like the self-coupling of the terminal alkyne (Glaser coupling) and simplifies purification.

Caption: Two-step workflow for the synthesis of the target compound.

Part A: Sonogashira Coupling with Trimethylsilylacetylene

This protocol details the palladium/copper-catalyzed coupling of 2-chloro-5-(trifluoromethyl)pyridine with trimethylsilylacetylene. The choice of a bulky, electron-rich phosphine ligand is crucial for activating the relatively inert C-Cl bond.[5][6]

Table 1: Reagents and Materials for Coupling Reaction

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 2-Chloro-5-(trifluoromethyl)pyridine | 181.54 | 10.0 | 1.82 g | Starting Material |

| Trimethylsilylacetylene (TMSA) | 98.22 | 15.0 | 2.05 mL (1.47 g) | Alkyne Source |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.20 (2 mol%) | 140 mg | Palladium Catalyst |

| CuI (Copper(I) Iodide) | 190.45 | 0.40 (4 mol%) | 76 mg | Co-catalyst |

| PPh₃ (Triphenylphosphine) | 262.29 | 0.40 (4 mol%) | 105 mg | Ligand |

| Triethylamine (TEA) | 101.19 | - | 25 mL | Base and Solvent |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 25 mL | Solvent |

Step-by-Step Protocol:

-

Inert Atmosphere: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (140 mg), CuI (76 mg), and PPh₃ (105 mg).

-

Purging: Seal the flask and purge with dry nitrogen or argon for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) species.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-chloro-5-(trifluoromethyl)pyridine (1.82 g).

-

Solvent and Base: Add anhydrous THF (25 mL) and triethylamine (25 mL) via syringe. Stir the mixture to form a suspension.

-

Alkyne Addition: Slowly add trimethylsilylacetylene (2.05 mL) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to 65-70 °C (reflux) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate (50 mL).

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine as a solid or oil.

Part B: Deprotection of the Trimethylsilyl Group

The removal of the TMS protecting group is typically straightforward and can be achieved under mild basic conditions, which are well-tolerated by the pyridine ring.[11]

Table 2: Reagents and Materials for Deprotection

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine | 243.30 | 8.0 (assumed) | 1.95 g | Substrate |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.6 | 221 mg | Base |

| Methanol (MeOH) | 32.04 | - | 40 mL | Solvent |

Step-by-Step Protocol:

-

Dissolution: Dissolve the silyl-protected intermediate (1.95 g) in methanol (40 mL) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (221 mg).

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid; monitor by TLC until the starting material is fully consumed.

-

Quenching: Carefully add water (20 mL) to the reaction mixture.

-

Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure. The resulting this compound is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.

Product Characterization

Confirming the identity and purity of the final product is essential. The following data are typical for this compound.

Table 3: Expected Analytical Data

| Analysis | Expected Results |

| ¹H NMR | δ (ppm): ~8.8 (s, 1H, H6), ~7.9 (d, 1H, H4), ~7.6 (d, 1H, H3), ~3.2 (s, 1H, C≡C-H). |

| ¹³C NMR | δ (ppm): ~151 (C6), ~146 (C2), ~136 (C4), ~127 (q, CF₃), ~122 (C3), ~120 (C5), ~82 (C≡CH), ~80 (C≡CH). |

| ¹⁹F NMR | δ (ppm): ~ -63 (s, 3F, CF₃). |

| MS (EI) | m/z: 171 (M⁺), 152, 121. |

Optimization and Troubleshooting

Table 4: Key Parameters for Optimization

| Parameter | Consideration | Impact on Reaction |

| Catalyst System | Aryl chlorides require more active catalysts than bromides or iodides.[6] Consider using Pd(PPh₃)₄ or generating a more active Pd(0) species in situ from Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). | A less active catalyst will result in low or no conversion. Increasing catalyst loading (e.g., to 5 mol%) can improve yields but increases cost and metal contamination. |

| Temperature | The oxidative addition to the C-Cl bond has a high activation energy. | Reactions often require elevated temperatures (60-120 °C).[6] If the reaction is sluggish at reflux in THF/TEA, switching to a higher boiling solvent like dioxane or DMF may be necessary. |

| Base | The amine base (e.g., TEA, DIPEA) acts as both a base and a ligand, and its purity is important. | Weaker bases may not efficiently generate the copper acetylide. Inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes be more effective, especially in copper-free protocols.[12] |

| Copper Co-catalyst | While CuI is standard, its presence can promote the homocoupling of the alkyne (Glaser coupling), forming diynes. | If significant diyne byproduct is observed, consider running the reaction under "copper-free" Sonogashira conditions.[3] This often requires a more specialized palladium catalyst/ligand system. |

Safety Considerations

-

Reagents: 2-Chloro-5-(trifluoromethyl)pyridine is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE). Palladium catalysts and copper iodide are heavy metal salts and should be handled with care. Triethylamine is a corrosive and flammable base.

-

Inert Atmosphere: Schlenk line or glovebox techniques are required to handle anhydrous solvents and oxygen-sensitive catalysts effectively.

-

Work-up: Quenching the reaction and performing extractions should be done in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyridine is a challenging yet highly valuable transformation. By employing a robust two-step strategy utilizing a TMS-protected alkyne and carefully optimizing the Sonogashira coupling conditions, researchers can reliably access this important synthetic intermediate. A thorough understanding of the underlying reaction mechanism and the key parameters influencing its efficiency is critical for success, enabling the broader application of the trifluoromethylpyridine scaffold in the development of novel pharmaceuticals and advanced materials.

References

-

Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

-

Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. ResearchGate. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. ResearchGate. [Link]

-

Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]

-

Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF. ResearchGate. [Link]

-

Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. PubMed Central. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

IMPROVED PROCESS FOR THE PREPARATION OF 2-TRIFLUOROMETHYL-5-(1-SUBSTITUTED)ALKYLPYRIDINES. European Patent Office. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

-

The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Royal Society of Chemistry. [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF. ResearchGate. [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Preparation of 2-chloro-5-trifluoromethylpyridine.

-

[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. [Link]

-

(PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. ResearchGate. [Link]

-

Preparation of trifluoromethylpyridine libraries. PubMed. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

"2-Ethynyl-5-(trifluoromethyl)pyridine" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-5-(trifluoromethyl)pyridine

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the versatile ethynyl moiety, make it a valuable building block in the synthesis of complex molecular architectures.[1] A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this molecule. We delve into the causality behind the observed spectral features, offer field-proven protocols for data acquisition, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

To facilitate a clear discussion of the spectroscopic data, the molecular structure of this compound is presented below with standardized numbering for the pyridine ring. The strategic placement of the trifluoromethyl group at the C-5 position and the ethynyl group at the C-2 position creates a distinct electronic environment that is directly reflected in its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals: three from the pyridine ring protons and one from the terminal alkyne proton. The electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group significantly deshields the ring protons, shifting them downfield.

-

H-6: This proton is ortho to the ring nitrogen and meta to the strongly electron-withdrawing CF₃ group. It is expected to be the most deshielded proton, appearing as a narrow multiplet or singlet.

-

H-4: Positioned para to the ethynyl group and ortho to the CF₃ group, this proton will appear as a doublet of doublets, coupled to both H-3 and H-6 (meta-coupling).

-

H-3: This proton is meta to both the nitrogen and the CF₃ group, making it the most shielded of the aromatic protons. It will appear as a doublet, coupled to H-4.

-

Ethynyl-H: The acetylenic proton is typically found in the 2-4 ppm range and appears as a sharp singlet as it is too distant to couple with the ring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.8 - 9.0 | s (or narrow m) | - |

| H-4 | 8.0 - 8.2 | dd | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0 |

| H-3 | 7.6 - 7.8 | d | J(H3-H4) ≈ 8.0 |

| Ethynyl-H | 3.2 - 3.5 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

-

Pyridine Carbons (C-2 to C-6): These carbons resonate in the aromatic region (120-155 ppm). C-2 and C-6, being adjacent to the nitrogen, are typically downfield. The carbon attached to the CF₃ group (C-5) will also be significantly affected.

-

Ethynyl Carbons (C≡C): These sp-hybridized carbons have characteristic shifts between 70 and 90 ppm.

-

Trifluoromethyl Carbon (-CF₃): This carbon's signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically around 120-130 ppm.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |

| C-6 | 151 - 153 | q | ³JCF ≈ 4-5 |

| C-2 | 142 - 144 | s | - |

| C-4 | 137 - 139 | q | ³JCF ≈ 4-5 |

| C-5 | 128 - 130 | q | ²JCF ≈ 30-35 |

| -CF₃ | 122 - 124 | q | ¹JCF ≈ 270-275 |

| C-3 | 121 - 123 | s | - |

| -C≡CH | 82 - 84 | s | - |

| -C≡CH | 79 - 81 | s | - |

¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the wide chemical shift range of the ¹⁹F nucleus.[3] For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is a reliable indicator of the electronic environment of the aromatic ring. Based on analogous compounds, this signal is expected to appear around -62 to -65 ppm relative to a CFCl₃ standard.[2]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -62 to -65 | s |

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule. The spectrum of this compound is dominated by vibrations from the alkyne, the trifluoromethyl group, and the pyridine ring.

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive feature of a terminal alkyne.

-

C≡C Stretch: A weaker absorption in the 2100-2200 cm⁻¹ region corresponds to the carbon-carbon triple bond stretch.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.

-

C=C and C=N Stretches: The pyridine ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

-

C-F Stretches: The trifluoromethyl group gives rise to very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region due to the C-F stretching vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alkyne ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Alkyne C≡C Stretch | 2100 - 2200 | Medium-Weak |

| Aromatic Ring C=C, C=N | 1400 - 1600 | Medium-Strong |

| C-F Stretch (asymmetric) | ~1320 | Very Strong |

| C-F Stretch (symmetric) | ~1140 | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structural components.

-

Molecular Ion (M⁺): The compound has a molecular weight of 171.12 g/mol . A prominent molecular ion peak is expected at m/z = 171 in the electron ionization (EI) mass spectrum.

-

Key Fragments: The fragmentation pattern would likely involve the loss of key functional groups. Common fragmentation pathways could include:

-

Loss of a fluorine atom: [M-F]⁺ at m/z = 152.

-

Loss of the trifluoromethyl group: [M-CF₃]⁺ at m/z = 102.

-

Loss of the ethynyl group: [M-C₂H]⁺ at m/z = 146.

-

| Ion | Predicted m/z | Identity |

| [C₈H₄F₃N]⁺ | 171 | Molecular Ion (M⁺) |

| [C₈H₄F₂N]⁺ | 152 | [M-F]⁺ |

| [C₇H₄N]⁺ | 102 | [M-CF₃]⁺ |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A Bruker Avance III 500 MHz spectrometer (or equivalent) is recommended.[4]

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Spectral Width: 20 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

-

¹⁹F NMR Parameters:

-

Pulse Program: zg30

-

Spectral Width: 100 ppm

-

Reference: Calibrate externally using CFCl₃ (0 ppm).

-

Number of Scans: 64

-

IR Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: Perform a background scan of the empty ATR crystal or a pure KBr pellet before sample analysis.

-

MS Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface.

-

Instrument: A Thermo Fisher Scientific DSQ II single quadrupole GC-MS system (or equivalent).[5]

-

Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40 - 400

-

Source Temperature: 230 °C

-

Scan Rate: 1 scan/second

-

Integrated Spectroscopic Workflow

The logical flow for a comprehensive characterization of a novel compound like this compound involves a multi-technique approach where the results of one method inform and confirm the others.

Caption: Workflow for the spectroscopic characterization of the title compound.

References

- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.

- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.

- ChemicalBook. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum.

- NIST. 2-Ethynyl pyridine - NIST WebBook.

- BLD Pharm. This compound.

- Zhu, X., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

- SpectraBase. 2-Ethynylpyridine - Optional[13C NMR].

- Sunway Pharm Ltd. This compound - CAS:379670-42-5.

- Dalton, J. T., et al. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC.

- Edgar, M., et al. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository.

- Shimizu, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. asianpubs.org [asianpubs.org]

"2-Ethynyl-5-(trifluoromethyl)pyridine" safety data sheet and handling precautions

An In-depth Technical Guide for Researchers

Safe Handling and Management of 2-Ethynyl-5-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 379670-42-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. The objective is to foster a proactive safety culture by explaining the causality behind each recommendation, ensuring that every protocol is a self-validating system for risk mitigation.

Compound Profile and Inherent Risks

This compound is a heterocyclic building block utilized in synthetic chemistry. Its structure, incorporating a pyridine ring, a trifluoromethyl group, and an ethynyl group, makes it a valuable reagent. However, these same functional groups contribute to its specific hazard profile. The trifluoromethyl group can influence metabolic stability and lipophilicity in derivatives, while the ethynyl group is reactive and can pose stability risks under certain conditions. The pyridine core itself is a known hazardous substance. Therefore, a thorough understanding of its potential risks is paramount before any laboratory work commences.

While comprehensive toxicological data for this specific molecule is not widely available, the available Safety Data Sheets (SDS) and data on analogous structures provide a clear framework for its classification and the necessary handling precautions[1][2]. The compound must be treated with the caution appropriate for a substance with potential for significant irritation, acute toxicity, and unknown long-term effects.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards. Understanding these classifications is the first step in implementing appropriate safety measures.

Signal Word: Warning [1]

Pictogram: [1]

-

GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.

Hazard and Precautionary Statements

The following table summarizes the GHS classifications for this compound. The causality behind these statements is rooted in the chemical's reactivity and its likely interaction with biological tissues upon exposure.

| Classification | Code | Description | Rationale & Implication for Researchers |

| Hazard Statements | H302 | Harmful if swallowed.[1] | Accidental ingestion can lead to acute toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene.[1][3] |

| H315 | Causes skin irritation.[1] | Direct contact with the skin can cause local inflammation, redness, itching, or pain. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[4] | |

| H319 | Causes serious eye irritation.[1] | The chemical can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This mandates the use of chemical splash goggles as a minimum level of eye protection.[4][5] | |

| H335 | May cause respiratory irritation.[1] | Inhalation of dust, fumes, or vapors can irritate the respiratory tract. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[5][6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | Directs users to employ engineering controls like fume hoods to prevent inhalation. |

| P264 | Wash hands thoroughly after handling.[1][4] | A fundamental hygiene practice to prevent accidental ingestion or transfer of the chemical to other surfaces. | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | Reinforces the need for robust ventilation, with a chemical fume hood being the standard for laboratory use.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | Specifies the essential Personal Protective Equipment (PPE) required to create barriers against skin and eye contact. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | Standard first aid for skin exposure, aiming to rapidly remove the contaminant. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | Critical first aid for eye exposure, emphasizing immediate and prolonged flushing to minimize damage. | |

| P405 | Store locked up.[4] | A security measure to ensure the chemical is only accessible to trained, authorized personnel. | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] | Highlights the requirement for proper hazardous waste disposal according to local regulations. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with diligent use of PPE, is non-negotiable.

Primary Engineering Controls (The First Line of Defense)

-

Chemical Fume Hood: All weighing, handling, and reaction setups involving this compound must be conducted in a properly functioning and certified chemical fume hood. This is the most critical control for preventing respiratory exposure (H335).[5][6]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[5][6]

-

Safety Infrastructure: An emergency eyewash station and a safety shower must be readily accessible within a 10-second travel distance from the work area.[4][7]

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE does not eliminate the hazard, but it provides a crucial barrier between the researcher and the chemical.

| PPE Category | Specification | Rationale |

| Eye & Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashes.[4] | Protects against splashes and vapors that can cause serious eye irritation (H319). |

| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. Follow proper glove removal technique to avoid skin contact.[5][8] | Prevents skin irritation (H315) and potential absorption. Nitrile gloves are common, but for prolonged contact, consult the manufacturer's compatibility data.[7] |

| Body Protection | A clean, fully buttoned lab coat must be worn at all times.[5] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not required when work is performed within a certified chemical fume hood. In the event of a spill or ventilation failure, a NIOSH-approved respirator with appropriate cartridges may be necessary.[7] | Provides protection against inhalation (H335) in non-routine or emergency situations. |

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to standardized procedures is essential for minimizing risk during routine laboratory operations.

Safe Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are operational and all required PPE is available and in good condition. Review this guide and the compound-specific SDS.

-

Work Area: Designate a specific area within the fume hood for handling the compound.

-

Manipulation: Avoid all personal contact.[9] Use spark-proof tools and take measures to prevent the buildup of electrostatic charge, as pyridine derivatives can be flammable.[10][11]

-

Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly with soap and water immediately after handling is complete and before leaving the laboratory.[4]

-

Clothing: Remove any contaminated clothing immediately and launder it before reuse.[3]

Chemical Storage

-

Container: Keep the container tightly closed when not in use to prevent the release of vapors.[3][4]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][3] The storage location should be secured and locked to restrict access.[4][10]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids.[7][12] Keep away from sources of heat, sparks, or open flames.[7]

Waste Disposal

Dispose of waste material and empty containers in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste and disposed of via a licensed disposal company.[4] Do not pour down the drain.[1][4]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures for Exposure

| Exposure Route | Immediate Action |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][12] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes. Seek immediate medical attention.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][4] |

Accidental Release and Spill Cleanup

The following workflow outlines the procedure for managing a chemical spill.

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. thermofishersci.in [thermofishersci.in]

- 4. aksci.com [aksci.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. biosynce.com [biosynce.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. synerzine.com [synerzine.com]

- 12. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Structural Characterization and Analysis of 2-Ethynyl-5-(trifluoromethyl)pyridine

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds serve as pivotal structural motifs. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities, make these scaffolds highly sought after in drug design.[1][2][3] 2-Ethynyl-5-(trifluoromethyl)pyridine is a prime example of such a high-value building block. It synergistically combines the rigid, planar pyridine core, a known pharmacophore, with two potent functional groups: the trifluoromethyl group, a bioisostere for various functionalities that enhances stability, and the ethynyl group, a versatile handle for further chemical elaboration through reactions like click chemistry or Sonogashira couplings.[4][5]

This guide provides an in-depth exploration of the essential analytical methodologies required for the unambiguous structural characterization and purity assessment of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a causal framework, explaining why specific techniques are chosen and how the resulting data coalesce to form a complete, validated molecular portrait. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis, development, and application of this versatile chemical intermediate.

Molecular Profile and Physicochemical Properties

A foundational step in the analysis of any compound is to understand its basic physicochemical properties. This information is critical for selecting appropriate analytical conditions, such as solvent choice for spectroscopy or storage requirements.[6]

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[7] |

| CAS Number | 379670-42-5 | CymitQuimica, BLD Pharm[6][8] |

| Molecular Formula | C₈H₄F₃N | BLD Pharm, Sunway Pharm Ltd[6][9] |

| Molecular Weight | 171.12 g/mol | BLD Pharm, Sunway Pharm Ltd[6][9] |

| Monoisotopic Mass | 171.02959 Da | PubChemLite[7] |

| Appearance | (Typically) Off-white to yellow solid | (General chemical supplier data) |

| Storage | Sealed in dry, 2-8°C, under inert atmosphere | BLD Pharm[6] |

Synthesis Context: The Sonogashira Coupling Approach

While this guide focuses on characterization, understanding the synthetic origin of this compound is crucial for anticipating potential impurities. A prevalent method for its synthesis is the palladium-catalyzed Sonogashira coupling between a protected alkyne (like trimethylsilylacetylene) and a suitable pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, followed by deprotection.

The diagram below illustrates the logical workflow of this synthetic approach, which informs the subsequent analytical strategy.

Caption: Conceptual workflow for the synthesis of the target compound.

Core Analytical Workflow for Structural Verification

A multi-technique approach is non-negotiable for the authoritative characterization of a novel or synthesized molecule. Each technique provides a unique piece of the structural puzzle, and their combined data constitute a self-validating system.

Caption: The relationship between analytical techniques and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of magnetically active nuclei (¹H, ¹³C, ¹⁹F). For this specific molecule, ¹⁹F NMR is indispensable for confirming the integrity of the trifluoromethyl group.

Experimental Protocol (General):

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm) for ¹H and ¹³C NMR.

-

Data Acquisition: Record the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

-

Spectra to Acquire:

-

¹H NMR: Provides information on proton environments and their coupling.

-

¹³C NMR: Provides information on the carbon skeleton.

-

¹⁹F NMR: Directly observes the fluorine nuclei.

-

2D NMR (Optional but recommended): Techniques like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) can be used for unambiguous signal assignment.

-

Expected Spectral Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~8.7 | d | ~1-2 | H6 (proton adjacent to N) |

| ~7.9 | dd | ~8, ~2 | H4 (proton between H3 and H6) | |

| ~7.5 | d | ~8 | H3 (proton adjacent to ethynyl) | |

| ~3.2 | s | - | Acetylenic H (-C≡CH ) | |

| ¹³C | ~152 | s | - | C6 (CH) |

| ~142 | q | ~4-5 | C5 (-C -CF₃) | |

| ~140 | s | - | C2 (-C -C≡CH) | |

| ~136 | s | - | C4 (CH) | |

| ~122 | q | ~272 | -C F₃ | |

| ~121 | s | - | C3 (CH) | |

| ~80 | s | - | -C≡C H | |

| ~79 | s | - | -C ≡CH | |

| ¹⁹F | ~ -63 | s | - | -CF ₃ |

Note: Shifts are predictive and can vary based on solvent and concentration. The quartet (q) multiplicity in ¹³C is due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Causality: Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula with high precision, ruling out other potential compositions.

Experimental Protocol (HRMS-ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The pyridine nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion.

-

Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺. Compare the measured exact mass to the calculated theoretical mass for C₈H₅F₃N⁺.

Expected Results:

-

Calculated Monoisotopic Mass for [M] (C₈H₄F₃N): 171.02959 Da[7]

-

Expected [M+H]⁺ Ion (C₈H₅F₃N⁺): 172.03687 m/z[7]

-

Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.

-

Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of HCN or CF₃, further confirming the structure.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. It is an excellent method to quickly confirm the presence of the key ethynyl and trifluoromethyl moieties.

Experimental Protocol (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne[10] |

| ~2110 | C≡C stretch | Terminal Alkyne[10] |

| ~1600-1450 | C=C / C=N stretches | Pyridine Ring |

| ~1350-1100 | C-F stretches (strong, multiple bands) | Trifluoromethyl (-CF₃) |

X-ray Crystallography

Causality: While NMR, MS, and IR provide compelling evidence for the structure, X-ray crystallography offers the only definitive, unambiguous proof of molecular structure in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: This is the most critical and often challenging step. Grow single crystals of sufficient size and quality by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., hexane/ethyl acetate, dichloromethane).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[11] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms (e.g., SHELXS).[11] Refine the structural model against the data to obtain the final atomic coordinates, bond lengths, and angles.[11]

Expected Information:

-

Confirmation of Connectivity: Absolute confirmation of the atomic connections.

-

Geometric Parameters: Precise bond lengths (e.g., C≡C, C-F, bonds within the pyridine ring) and angles.

-

Conformation and Packing: Information on the planarity of the molecule and how molecules pack together in the crystal lattice, revealing any significant intermolecular interactions like hydrogen bonding or π-stacking.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate. Based on available safety data, this compound should be handled with care.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[8][12]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or fumes.[13] Keep away from heat, sparks, and open flames, as ethynyl compounds can be energetic.[14]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if swallowed or if symptoms persist.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12]

Conclusion and Application Context

The structural characterization of this compound is a systematic process that relies on the convergence of evidence from multiple orthogonal analytical techniques. The combination of NMR spectroscopy (for connectivity), high-resolution mass spectrometry (for elemental composition), and IR spectroscopy (for functional group confirmation) provides a robust and reliable identification. For absolute proof of structure, single-crystal X-ray diffraction is the gold standard.

The rigorous characterization of this molecule is paramount due to its significant role as a building block in the development of high-value compounds. It is a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals, particularly kinase inhibitors, where the trifluoromethylpyridine scaffold is a well-established pharmacophore.[1][15][16] The ethynyl group provides a vector for introducing further complexity and tailoring molecular properties, making it an invaluable tool for medicinal chemists aiming to create next-generation therapeutics.[5] A thorough understanding and validation of its structure are the first and most critical steps in this innovation pipeline.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.

- AK Scientific, Inc. Safety Data Sheet: 2-Ethynyl-4-(trifluoromethyl)pyridine.

-

PubChem. 2-(2-Thienyl)-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

- Fisher Scientific. Safety Data Sheet: 2-Ethynylpyridine.

- BLD Pharm. This compound.

- Synquest Labs. Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine.

- ChemicalBook. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum.

-

Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

- NIST. 2-Ethynyl pyridine Mass Spectrum. NIST Chemistry WebBook.

- NIST. 2-Ethynyl pyridine IR Spectrum. NIST Chemistry WebBook.

- Zhang, G-F., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chinese Chemical Society, 61(6), 637-640.

- Sunway Pharm Ltd. This compound.

- Dakenchem. (2024). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations.

- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.

- BLD Pharm. 5-Ethynyl-2-(trifluoromethyl)pyridine.

- Royal Society of Chemistry. Supporting Information for Sonogashira Coupling Reactions.

-

Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 71, 116947. Available at: [Link]

- Dakenchem. (2025). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals.

-

PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-